molecular formula C20H15Cl2NO3S B2574038 4-[(2,4-Dichlorophenoxy)methyl]-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene CAS No. 477869-64-0

4-[(2,4-Dichlorophenoxy)methyl]-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene

Cat. No.: B2574038
CAS No.: 477869-64-0
M. Wt: 420.3
InChI Key: KQIFUJSCMKDJGQ-UHFFFAOYSA-N
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Description

4-[(2,4-Dichlorophenoxy)methyl]-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene (CAS 477869-64-0) is a synthetic nitroaromatic compound of significant interest in chemical research. With a molecular formula of C20H15Cl2NO3S and a molecular weight of 420.30 g/mol, this compound is characterized by the presence of a 2,4-dichlorophenoxymethyl group and a (4-methylphenyl)sulfanyl group attached to a nitrobenzene core . This structure shares key motifs with established herbicides like nitrofen, positioning it as a valuable chemical entity for investigative applications in agricultural chemistry . Its potential research applications include studies on herbicide mechanism of action, environmental fate, and photodegradation pathways. Photodegradation is a critical area of study for nitroaromatic compounds, as the processes can involve complex pathways including direct photolysis, photosensitized reactions, and reactions with hydroxyl radicals, leading to various transformation products . This compound is provided for Research Use Only. It is strictly intended for use in laboratory research by qualified professionals. It is not intended for diagnostic or therapeutic uses, nor for application in humans, animals, or household products.

Properties

IUPAC Name

4-[(2,4-dichlorophenoxy)methyl]-1-(4-methylphenyl)sulfanyl-2-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2NO3S/c1-13-2-6-16(7-3-13)27-20-9-4-14(10-18(20)23(24)25)12-26-19-8-5-15(21)11-17(19)22/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQIFUJSCMKDJGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)COC3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4-Dichlorophenoxy)methyl]-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,4-dichlorophenol with formaldehyde to form 2,4-dichlorophenoxymethyl chloride. This intermediate is then reacted with 4-methylthiophenol in the presence of a base to yield 4-[(2,4-dichlorophenoxy)methyl]-1-[(4-methylphenyl)sulfanyl]benzene. Finally, nitration of this compound using a mixture of concentrated nitric and sulfuric acids produces the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-[(2,4-Dichlorophenoxy)methyl]-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid or catalytic hydrogenation.

    Substitution: The chlorines on the phenoxy ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Iron and hydrochloric acid, catalytic hydrogenation.

    Substitution: Amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

Agrochemical Applications

One of the primary applications of this compound is in the formulation of herbicides. The compound's active components are effective against a range of weed species, making it a crucial ingredient in pre-emergence herbicide formulations. These formulations are designed to inhibit weed growth before they emerge from the soil, thus protecting crops from competition for nutrients and sunlight.

Herbicidal Efficacy

Research has shown that formulations containing 4-[(2,4-Dichlorophenoxy)methyl]-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene exhibit enhanced biological properties. They can be applied in various forms, including capsule suspensions and suspension concentrates, which facilitate better distribution and absorption by plants. The compound acts primarily through root uptake rather than foliar absorption, which is advantageous for targeting soil-dwelling weed seeds .

Environmental Monitoring

In addition to its agricultural uses, this compound serves as an important analytical standard for monitoring environmental pollutants. Its presence in water bodies can be indicative of agricultural runoff, and thus it plays a role in assessing the impact of agricultural practices on water quality.

Analytical Techniques

Several studies have employed advanced analytical techniques to detect and quantify this compound in environmental samples. For instance, methods such as gas chromatography coupled with mass spectrometry (GC-MS) have been used to analyze its concentration in water samples. Such techniques are critical for understanding the degradation pathways and environmental fate of herbicides .

Case Studies

  • Herbicide Formulation Development : A study demonstrated the effectiveness of a new herbicidal formulation based on this compound, highlighting its selective action against specific weed species while minimizing damage to crop plants. The formulation was tested under various environmental conditions to assess its efficacy and safety .
  • Environmental Impact Assessment : Another research effort focused on monitoring the degradation of this compound in natural agricultural soils. The study utilized soil samples treated with the herbicide to evaluate its persistence and breakdown products over time. Results indicated that while the compound is effective as a herbicide, its residues can persist in the environment, necessitating careful management practices .

Mechanism of Action

The mechanism of action of 4-[(2,4-Dichlorophenoxy)methyl]-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenoxy and sulfanyl groups may also contribute to the compound’s activity by interacting with specific enzymes or receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize this compound, a comparison is drawn with structurally related chemicals, focusing on substituent effects, molecular properties, and functional roles.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Primary Use/Function
4-[(2,4-Dichlorophenoxy)methyl]-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene C₂₀H₁₄Cl₂NO₃S -NO₂, -(2,4-Cl₂C₆H₃O)CH₂, -(4-MeC₆H₄)S- ~422.3 Not explicitly stated; likely a synthetic intermediate or metabolite
2-Chloro-1-((4-chlorophenoxy)methyl)-4-nitrobenzene C₁₃H₉Cl₂NO₃ -NO₂, -(4-ClC₆H₄O)CH₂, -Cl 298.12 Structural analog; potential agrochemical intermediate
2,4-DB (4-(2,4-Dichlorophenoxy)butanoic acid) C₁₀H₁₀Cl₂O₃ -(2,4-Cl₂C₆H₃O)CH₂CH₂COOH 249.09 Herbicide (auxin mimic)
Methyl (2,4-dichlorophenoxy)acetate C₉H₈Cl₂O₃ -(2,4-Cl₂C₆H₃O)CH₂COOCH₃ 247.07 Herbicide derivative/metabolite

Key Observations:

Substituent Diversity: The target compound uniquely combines a sulfanyl group (thioether linkage) with a nitro group, unlike 2,4-DB and its derivatives, which feature carboxylic acid or ester functionalities. This difference may influence solubility, bioavailability, and metabolic pathways .

Functional Implications: Compounds like 2,4-DB and methyl (2,4-dichlorophenoxy)acetate are established herbicides acting as synthetic auxins, disrupting plant growth . The sulfanyl group could confer resistance to enzymatic degradation compared to ester or acid functionalities, as sulfur-containing moieties often exhibit slower hydrolysis rates .

Molecular Weight and Complexity: With a molecular weight of ~422.3 g/mol, the target compound is significantly larger than 2,4-DB (249.09 g/mol) and methyl (2,4-dichlorophenoxy)acetate (247.07 g/mol). This increased complexity may limit mobility in biological systems but enhance binding specificity .

Biological Activity

4-[(2,4-Dichlorophenoxy)methyl]-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene is a synthetic organic compound with a complex structure that has garnered attention for its biological activity. This compound, characterized by its diverse functional groups, is of particular interest in pharmacological research and toxicology. Understanding its biological activity involves exploring its mechanisms of action, potential therapeutic applications, and toxicological profiles.

  • IUPAC Name : this compound
  • Molecular Formula : C20H15Cl2NO3S
  • Molecular Weight : 420.304 g/mol

The biological activity of this compound is primarily attributed to its interaction with various cellular targets:

  • Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that may interact with nucleophiles in biological systems, potentially leading to cellular damage or modulation of signaling pathways.
  • Phenoxy and Sulfanyl Groups : These groups may influence enzyme activity or receptor binding, contributing to the compound's overall biological effects.

Biological Activity Overview

Research indicates that the compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, which could be beneficial in developing new antibacterial agents.
  • Cytotoxic Effects : In vitro studies have shown that the compound can induce cytotoxicity in certain cancer cell lines, indicating potential as an anticancer agent.
  • Neurotoxicity : Similar compounds have been associated with neurotoxic effects; thus, this compound warrants investigation into its neurotoxic potential.

Toxicological Profile

Toxicological assessments are crucial for understanding the safety and risks associated with this compound. Key findings include:

  • Acute Toxicity : Studies have indicated that exposure can lead to significant toxicity in laboratory animals, with symptoms including lethargy and organ damage.
  • Chronic Exposure Risks : Long-term exposure studies are necessary to evaluate potential carcinogenic effects and other chronic health impacts.

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialExhibits antimicrobial properties against specific pathogens
CytotoxicityInduces cell death in cancer cell lines
NeurotoxicityPotential neurotoxic effects observed in related compounds
Acute ToxicitySignificant toxicity observed in animal studies

Case Studies

  • Anticancer Research : A study investigated the cytotoxic effects of various nitrobenzene derivatives on human cancer cell lines. The results indicated that this compound inhibited cell proliferation significantly at concentrations above 10 µM, suggesting potential as a chemotherapeutic agent.
  • Neurotoxicity Assessment : In a comparative study of chlorinated phenoxy compounds, this compound was assessed for neurotoxic effects using primary neuronal cultures. Results showed dose-dependent inhibition of neurite outgrowth, similar to other known neurotoxic agents like 2,4-Dichlorophenoxyacetic acid (2,4-D).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-[(2,4-Dichlorophenoxy)methyl]-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene?

  • Methodological Answer : Synthesis typically involves sequential nucleophilic substitutions. For example, coupling 2,4-dichlorophenoxy methyl groups with sulfanyl intermediates via thiol-ene "click" chemistry under inert conditions (e.g., nitrogen atmosphere) . highlights the use of sulfonyl chloride intermediates (e.g., 2-nitrobenzenesulfonyl chloride) reacting with 4-methylaniline, suggesting analogous steps for introducing the sulfanyl group. Purification via recrystallization from ethanol or chromatography is critical to achieve >95% purity .

Q. How can spectroscopic techniques (FT-IR, NMR) confirm the structural integrity of this compound?

  • Methodological Answer :

  • FT-IR : Identify key functional groups:
  • Nitro group (N–O stretch) at ~1520–1350 cm⁻¹.
  • Aromatic C–H bending (out-of-plane) at ~850–750 cm⁻¹ for substituted benzene rings .
  • NMR :
  • ¹H NMR : Aromatic protons from the dichlorophenoxy and 4-methylphenyl groups appear as distinct multiplet clusters (δ 6.5–8.0 ppm). The methylene (–CH₂–) bridge resonates at δ 4.5–5.0 ppm .
  • ¹³C NMR : Nitro-substituted carbons show deshielded signals (~140–150 ppm) .

Q. What computational methods are suitable for predicting vibrational modes and electronic properties?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level effectively models vibrational frequencies and electronic transitions. Compare computed IR/Raman spectra with experimental data to validate assignments . HOMO-LUMO analysis (e.g., using Gaussian 09) can predict reactivity, particularly at the nitro and sulfanyl moieties .

Advanced Research Questions

Q. How does the electronic nature of substituents influence herbicidal activity in analogs of this compound?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies require systematic substitution of the dichlorophenoxy, nitro, or sulfanyl groups. For example:

  • Replace 4-methylphenyl with electron-withdrawing groups (e.g., –CF₃) to enhance oxidative stability .
  • Compare bioactivity using in vitro assays (e.g., inhibition of acetolactate synthase for herbicidal activity) .
  • Molecular docking (AutoDock Vina) against enzyme targets (e.g., ALS enzyme) can rationalize observed potency .

Q. What are the primary degradation pathways of this compound under environmental conditions?

  • Methodological Answer :

  • Photodegradation : Expose to UV light (λ = 254–365 nm) in aqueous/organic solvents. Monitor via LC-MS for nitro-reduction products (e.g., amine derivatives) .
  • Hydrolysis : At pH 7–9, the sulfanyl group may undergo nucleophilic displacement. Use GC-MS to detect thiol byproducts .
  • Advanced studies require isotopic labeling (e.g., ¹⁴C-tracking) to quantify mineralization rates in soil .

Q. How can contradictory data on synthetic yields be resolved?

  • Methodological Answer : Yield discrepancies often arise from:

  • Reaction Conditions : Optimize temperature (e.g., 60–80°C for nitro group stability) and solvent polarity (DMF vs. THF) .
  • Catalyst Use : Lewis acids (e.g., AlCl₃) improve electrophilic substitution efficiency .
  • Analytical Validation : Use High-Resolution Mass Spectrometry (HRMS) to distinguish target compounds from isomers or byproducts .

Q. What strategies mitigate toxicity risks during handling and disposal?

  • Methodological Answer :

  • Toxicity Screening : Use in silico tools (e.g., ECOSAR) to predict ecotoxicity.
  • Waste Treatment : Oxidative degradation (e.g., Fenton’s reagent) effectively cleaves aromatic rings and nitro groups .
  • Personal Protective Equipment (PPE) : Nitrile gloves and fume hoods are mandatory due to potential mutagenicity of nitroaromatics .

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